N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide
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Overview
Description
N’~4~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ISONICOTINOHYDRAZIDE is a complex organic compound with a molecular formula of C25H32N4O2 This compound is characterized by its intricate structure, which includes an indole core, a dibutylamino group, and an isonicotinohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ISONICOTINOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The dibutylamino group is introduced via nucleophilic substitution reactions, where dibutylamine reacts with an appropriate electrophile. The final step involves the condensation of the indole derivative with isonicotinohydrazide under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors for the condensation step and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’~4~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ISONICOTINOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dibutylamino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N’~4~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ISONICOTINOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N’~4~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ISONICOTINOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N’-{1-[(Dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methylbenzohydrazide
- N’-{1-[(Dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide
Uniqueness
N’~4~-{1-[(DIBUTYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ISONICOTINOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C23H29N5O2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[1-[(dibutylamino)methyl]-2-hydroxyindol-3-yl]iminopyridine-4-carboxamide |
InChI |
InChI=1S/C23H29N5O2/c1-3-5-15-27(16-6-4-2)17-28-20-10-8-7-9-19(20)21(23(28)30)25-26-22(29)18-11-13-24-14-12-18/h7-14,30H,3-6,15-17H2,1-2H3 |
InChI Key |
NJRDGIQTFZYVHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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